pancreatitis-associated protein
Description
Properties
CAS No. |
144416-83-1 |
|---|---|
Molecular Formula |
C6H4ClNO5S |
Synonyms |
pancreatitis-associated protein |
Origin of Product |
United States |
Genetic and Molecular Biological Studies of Pancreatitis Associated Protein
Pancreatitis-Associated Protein Gene Structure and Transcriptional Regulation
The this compound (PAP) is a secretory protein that is significantly overexpressed in the pancreas during acute pancreatitis. ontosight.ainih.gov In a healthy pancreas, PAP is not typically expressed but sees a rapid and strong induction in acinar cells during the acute phase of pancreatitis. nih.govnih.gov This response is characteristic of acute phase proteins, which are synthesized in response to stress or inflammation. nih.gov
Identification and Characterization of this compound Promoter Elements
The promoter region of the PAP gene contains several regulatory elements that are crucial for controlling its expression. Studies on the rat PAP I gene have identified two functional interleukin-6 (IL-6) response elements within a 1.2-kilobase segment of its promoter. nih.govresearchgate.net Site-directed mutagenesis of these elements significantly reduced the induction of the gene, confirming their functionality. nih.govresearchgate.net
Further research on the PAP II gene in rats has also identified potential regulatory elements in its 5' flanking sequence, including two glucocorticoid-response elements and one IL-6-response element. nih.gov The promoter of the PAP I gene is a candidate for targeted gene expression to the pancreas during inflammation. nih.gov Experiments using recombinant adenoviruses with the chloramphenicol (B1208) acetyltransferase (CAT) reporter gene driven by PAP I promoter fragments showed that a 1253 base pair fragment upstream of the transcription start site resulted in maximal stimulation of CAT activity in response to inflammatory signals. nih.gov
| Promoter Element | Location/Gene | Function |
| Interleukin-6 (IL-6) Response Elements (two) | Rat PAP I Promoter | Mediate induction by IL-6 in combination with glucocorticoids. nih.govresearchgate.net |
| Glucocorticoid-Response Elements (two) | Rat PAP II Promoter | Potential sites for regulation by glucocorticoids. nih.gov |
| IL-6-Response Element | Rat PAP II Promoter | Potential site for regulation by IL-6. nih.gov |
Post-Transcriptional and Post-Translational Regulation of this compound
Beyond transcriptional control, the expression and function of this compound (PAP) are finely tuned by post-transcriptional and post-translational modifications. These regulatory layers ensure a rapid and controlled response to cellular stress and inflammation.
mRNA Stability and MicroRNA-Mediated Control of this compound Expression
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level, typically by binding to the 3' untranslated region (3'UTR) of target mRNAs, leading to their degradation or translational repression. nih.govnih.gov In the context of pancreatitis, several miRNAs have been identified to be dysregulated and are involved in modulating the inflammatory response and cell death pathways. nih.gov While direct miRNA-mediated regulation of PAP mRNA is an active area of research, studies have shown that miRNAs can influence signaling pathways, such as the NF-κB pathway, which are known to regulate PAP expression. nih.gov For example, miR-9 has been shown to affect inflammation by regulating NF-κB. nih.gov The stability of PAP mRNA is a critical factor in determining the protein's expression level, and it is plausible that specific miRNAs could target PAP mRNA to control its half-life, thereby modulating the cellular response during pancreatitis.
Proteolytic Processing and Conformational Changes of this compound (e.g., Trypsin Cleavage, Fibril Formation)
A key post-translational modification of PAP is its proteolytic processing, which is essential for its biological activity. nih.gov The full-length PAP is considered inactive. nih.gov Activation occurs through cleavage of its N-terminus by proteases. nih.govnih.gov
Trypsin Cleavage: Trypsin, a key digestive enzyme that can be prematurely activated within the pancreas during pancreatitis, plays a significant role in PAP processing. nih.gov In human PAP, trypsin cleaves the peptide bond between Arginine-37 and Isoleucine-38. nih.govnih.gov Similarly, rat PAP isoforms have a trypsin cleavage site at a comparable position. nih.gov This cleavage results in a shorter, active form of the protein. nih.gov
Other Proteases: Besides trypsin, other proteases can also process PAP. Pancreatic elastase can cleave human PAP at the Serine-35-Alanine-36 peptide bond. nih.gov Furthermore, the bacterial metalloprotease nprE, secreted by Bacillus subtilis, can also efficiently cleave the tryptic site in PAP. nih.gov
Conformational Changes and Fibril Formation: The N-terminal cleavage of PAP induces a significant conformational change in the protein. nih.gov This change is crucial for its function, including binding to peptidoglycan, a component of bacterial cell walls. nih.gov One of the notable consequences of trypsin-mediated processing is the formation of insoluble protein aggregates or fibrils. nih.govnih.gov The C-terminal fragment of rat PAP, named pancreatitis-associated thread protein (PATP), spontaneously precipitates and forms these fibrillar structures. nih.gov This aggregation is a well-documented property of processed PAP and is believed to be linked to its role in inflammation and bacterial aggregation. nih.govnih.gov In contrast, elastase-processed PAP remains soluble. nih.gov
Glycosylation and Other Covalent Modifications of this compound and Their Functional Implications
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, is a common post-translational modification that can significantly impact protein folding, stability, and function. nih.gov While specific details on the glycosylation of PAP itself are not extensively documented in the provided context, it is known that aberrant glycosylation is a hallmark of pancreatic diseases, including pancreatitis and pancreatic cancer. nih.gov Changes in the N-glycosylation profiles of plasma proteins, including IgG, have been observed during acute pancreatitis. nih.govoup.com These alterations in glycosylation can influence inflammatory responses and immune cell function. nih.govnih.gov Given that PAP is a secretory protein involved in inflammation, it is plausible that its glycosylation status could be altered during pancreatitis and that these modifications could modulate its biological activities, such as its interaction with other molecules and its role in the immune response. Further research is needed to fully elucidate the specific glycosylation patterns of PAP and their functional consequences.
Structural Biology and Functional Domain Research of Pancreatitis Associated Protein
Methodologies for Structural Characterization of Pancreatitis-Associated Protein (e.g., X-ray Crystallography, NMR Spectroscopy in Research Contexts)
The three-dimensional structure of PAP/REG3A has been elucidated using high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com These methods have been crucial in providing a detailed atomic-level understanding of the protein's architecture, which forms the basis for understanding its function.
These structural studies have provided foundational knowledge, with the coordinates deposited in public databases like the Protein Data Bank (PDB) for wider scientific use. mdpi.com
| Structural Determination of Human PAP/REG3A | | :--- | :--- | | Methodology | PDB ID | Key Findings | | X-ray Crystallography | 1UV0 | Revealed the three-dimensional fold, including two α-helices, eight β-sheets, and the arrangement of disulfide bridges, confirming the C-type lectin domain structure. mdpi.com | | NMR Spectroscopy | 2GO0 | Confirmed the solution structure and provided insights into the protein's dynamics. mdpi.com |
Identification and Characterization of Functional Domains within this compound (e.g., C-type Lectin-like Domain)
Computer analysis of the PAP sequence first suggested its relationship to the C-type lectin family. nih.gov Subsequent structural and functional studies have confirmed that the protein is predominantly composed of a single C-type lectin-like domain (CTLD), also referred to as a carbohydrate-recognition domain (CRD). nih.govmdpi.comnih.govebi.ac.uk
The CTLD is a conserved protein fold found in a wide variety of proteins, many of which are involved in calcium-dependent carbohydrate binding. nih.govebi.ac.uk The CTLD of PAP/REG3A comprises the bulk of the protein, which has a molecular mass of approximately 16 kDa, making it one of the smallest members of the C-type lectin family. nih.govnih.gov Its structure consists of a single carbohydrate-recognition domain attached to a signal peptide, without the additional functional domains often found in other C-type lectins. nih.gov
Key Features of the PAP/REG3A C-type Lectin-like Domain:
Secondary Structure: The domain is characterized by a specific arrangement of two α-helices and eight β-sheets. mdpi.com
Disulfide Bridges: The structure is stabilized by three conserved disulfide bridges (Cys40-Cys51, Cys68-Cys171, Cys146-Cys163 in REG3A), which are critical for maintaining its tertiary structure and functional integrity. mdpi.com
Lectin Motifs: Human REG3A contains specific functional motifs, such as the EPN motif (residues 107–121) and the ERN motif (residues 130–145), which are located on surface-exposed loops and contribute to its ligand-binding specificity. mdpi.com
While PAP is structurally related to C-type lectins, initial attempts to demonstrate a classic carbohydrate-binding activity, such as erythrocyte agglutination, were unsuccessful. nih.gov However, it is now known that its lectin activity is crucial for its function in innate immunity. mdpi.com There are several isoforms of PAP, including PAP I, PAP II, and PAP III, which have similar structures but may differ in their expression and specific activities. ontosight.ai
| Domain | Structural Components | Known Associations |
| C-type Lectin-like Domain (CTLD) / Carbohydrate-Recognition Domain (CRD) | Comprises the majority of the protein; contains two α-helices, eight β-sheets, and stabilizing disulfide bonds. mdpi.com | Structurally homologous to Ca2+-dependent lectins. nih.gov Mediates binding to pathogen-associated molecular patterns (PAMPs). mdpi.com |
| Signal Peptide | N-terminal sequence | Directs the protein for secretion out of the cell. nih.gov |
Structure-Function Relationship Studies of this compound and Its Derivatives (e.g., Anti-inflammatory Peptides)
The well-defined structure of PAP/REG3A is intrinsically linked to its diverse biological functions, which extend beyond its initial association with pancreatitis to roles in innate immunity and inflammation. nih.govnih.gov
Lectin Activity and Antimicrobial Function: The CTLD is central to PAP's role as a pattern recognition receptor. It exhibits lectin activity by binding to carbohydrate structures like mannose and N-acetylglucosamine, particularly when they are part of larger polysaccharides such as peptidoglycan found on the surface of Gram-positive bacteria. mdpi.com This binding is a key mechanism for its potent bactericidal activity. mdpi.com The specific EPN and ERN motifs within the CTLD are critical for this ligand specificity, directly linking the protein's structure to its antimicrobial function. mdpi.com
Role as an Anti-inflammatory Cytokine: Research has increasingly pointed to PAP acting as an anti-inflammatory factor. nih.govnih.govontosight.ai This function is also tied to its structure, which allows it to interact with cellular signaling pathways. PAP expression can be induced by various cytokines and can, in turn, activate the expression of anti-inflammatory mediators. nih.govnih.gov For instance, PAP released by the pancreas during pancreatitis may mediate lung inflammation by inducing the expression of Tumor Necrosis Factor-alpha (TNF-α) in the liver. nih.gov This suggests that specific regions on the PAP surface, defined by its tertiary structure, are responsible for these cytokine-like activities. The proposition that PAP is a novel anti-inflammatory cytokine highlights the importance of its three-dimensional structure in mediating protein-protein interactions that modulate the immune response. nih.govnih.gov
Studies on derivatives, such as specific peptides derived from the PAP sequence, could potentially isolate these functional properties. The anti-inflammatory effects of PAP suggest that peptides mimicking certain surface-exposed regions of its CTLD could be developed as therapeutic agents to modulate inflammation. The detailed structural knowledge from crystallography and NMR provides a roadmap for designing such functionally specific derivatives.
Cellular and Subcellular Dynamics of Pancreatitis Associated Protein
Investigating Cellular Localization and Secretory Pathways of Pancreatitis-Associated Protein
This compound is primarily synthesized in the acinar cells of the pancreas, as well as in the small and large intestines. frontiersin.org Under normal physiological conditions, its expression is relatively low or even undetectable in some tissues like the healthy human pancreas. frontiersin.org However, in response to tissue injury, inflammation, or stress, its expression is strongly induced. nih.gov
PAP is a secreted protein, and as such, it follows the classical secretory pathway. nih.govnih.gov Its synthesis begins in the rough endoplasmic reticulum, after which it is transported to the Golgi apparatus for further processing and packaging into zymogen granules in pancreatic acinar cells. nih.govnih.gov Upon stimulation, these granules fuse with the cell membrane, releasing PAP into the extracellular space, including the pancreatic juice and serum. nih.govproquest.com Studies have shown that during acute pancreatitis, PAP accumulates within the acinar cells and is found colocalized with amylase in zymogen granules. nih.gov Interestingly, it also appears in a distinct fibrillar structure within the cytoplasm and the acinar lumen. nih.gov The Human Protein Atlas indicates a primary localization of REG3A to the cytosol based on immunofluorescent analysis. proteinatlas.org
The structure of PAP includes a signal peptide which is cleaved during its transit through the secretory pathway to form the mature, secreted protein. nih.gov This process is essential for its subsequent function in the extracellular environment. nih.gov
Receptor Identification and Mechanisms of this compound Binding to Target Cells
The identification of specific receptors for PAP has been a key area of research to understand its mechanism of action. Exostosin-like glycosyltransferase 3 (EXTL3) has been confirmed as a functional receptor for PAP (REG3A). nih.govnih.gov Research has demonstrated that PAP binds to EXTL3 on the surface of target cells, such as keratinocytes and pancreatic acinar cells. nih.govnih.gov This binding is crucial for initiating downstream signaling cascades. Silencing of EXTL3 has been shown to block the biological activities of PAP, confirming its role as a receptor. nih.gov
Further studies have elaborated on this interaction, indicating that the full-length EXTL3 is necessary for binding to the C-type lectin-like domain (CTLD) of PAP. nih.gov While EXTL3 is a well-established receptor, it is possible that other receptors for PAP exist in different cell types or tissues, as the protein elicits a wide range of biological effects. nih.gov Other potential receptors that have been suggested include glycoprotein (B1211001) 130 (gp130), Epidermal Growth Factor Receptor (EGFR), and Fibronectin 1. frontiersin.org
The binding of PAP to its bacterial targets, which contributes to its bactericidal activity, occurs through the recognition of the peptidoglycan carbohydrate backbone on the bacterial cell wall. nih.gov This interaction is mediated by a conserved "EPN" motif within the PAP protein structure. nih.gov
Intracellular Signaling Pathways Modulated by this compound (e.g., JAK/STAT3, NF-κB Pathways)
Upon binding to its receptor, this compound modulates several critical intracellular signaling pathways, most notably the Janus kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) and the Nuclear Factor-kappa B (NF-κB) pathways. frontiersin.orgnih.gov
The activation of the JAK/STAT3 pathway is a central mechanism through which PAP exerts many of its effects. nih.govnih.gov Exposure of cells to PAP leads to the phosphorylation and subsequent nuclear translocation of STAT3. nih.gov This activation of STAT3 is crucial for the anti-inflammatory and cell-proliferative functions of PAP. nih.govnih.gov
Furthermore, PAP has been shown to suppress the activation of the pro-inflammatory NF-κB pathway. nih.gov This inhibition is dependent on the activation of the JAK/STAT3 pathway, indicating a cross-talk between these two signaling cascades. nih.gov By inducing the expression of Suppressor of Cytokine Signaling 3 (SOCS3) via the JAK/STAT3 pathway, PAP can effectively block NF-κB activation. nih.govnih.gov
In addition to these pathways, research has implicated PAP in the modulation of other signaling networks, including the PI3K/Akt and RAS-RAF-MEK-ERK pathways, which are involved in cell survival, proliferation, and differentiation. frontiersin.orgnih.gov The specific pathway activated can depend on the cell type and the physiological context. nih.gov
Key Signaling Pathways Modulated by this compound
| Pathway | Key Mediators | Downstream Effects | References |
|---|---|---|---|
| JAK/STAT3 | JAK2, STAT3 | Phosphorylation and nuclear translocation of STAT3, induction of SOCS3, anti-inflammatory response, cell proliferation. | frontiersin.orgnih.govnih.gov |
| NF-κB | - | Inhibition of activation, suppression of pro-inflammatory gene expression. | frontiersin.orgnih.gov |
| PI3K/Akt | EXTL3, PI3K, Akt | Cell survival and proliferation. | frontiersin.orgnih.gov |
| RAS-RAF-MEK-ERK | EXTL3, RAS, RAF, MEK, ERK | Promotion of acinar to ductal metaplasia. | nih.gov |
Protein-Protein Interaction Networks Involving this compound (e.g., SOCS3)
The biological functions of this compound are also governed by its interactions with other proteins. A key interacting partner is the Suppressor of Cytokine Signaling 3 (SOCS3). nih.govnih.gov PAP induces the expression of SOCS3 through the JAK/STAT3 pathway. nih.govnih.gov SOCS3, in turn, acts as a negative feedback inhibitor of this pathway, thereby modulating the cellular response to PAP and other cytokines. nih.govnih.gov
Studies have shown that SOCS3 works downstream of PAP and can modulate PAP-linked pro-tumor functions in pancreatic cancer. nih.gov The negative regulation of PAP-mediated cell proliferation by SOCS3 highlights a complex interplay that can influence disease progression. nih.gov The inactivation of SOCS3, for instance through methylation, can act in synergy with PAP overexpression to promote cancer cell growth. nih.gov
Besides SOCS3, PAP is likely to interact with a network of other proteins, both extracellularly and intracellularly, to orchestrate its diverse biological activities. The identification of the complete interactome of PAP will provide a more comprehensive understanding of its role in health and disease.
Selected Protein Interactors of this compound
| Interacting Protein | Interaction Type | Functional Consequence | References |
|---|---|---|---|
| EXTL3 | Receptor-Ligand | Initiates intracellular signaling (e.g., JAK/STAT3, RAS-RAF-MEK-ERK). | nih.govnih.gov |
| SOCS3 | Indirect (induced by PAP) | Negative feedback regulation of the JAK/STAT3 pathway, modulation of PAP-mediated cell proliferation. | nih.govnih.govnih.gov |
| gp130 | Potential Receptor | Potential mediation of PAP signaling. | frontiersin.org |
| EGFR | Potential Receptor | Potential mediation of PAP signaling. | frontiersin.org |
| Fibronectin 1 | Potential Receptor | Potential mediation of PAP signaling. | frontiersin.org |
Biological Functions of Pancreatitis Associated Protein: Mechanistic Research
Pancreatitis-Associated Protein in Immunomodulation and Anti-Inflammatory Processes
PAP plays a significant role in modulating the body's immune and inflammatory responses. Its actions are complex, involving the regulation of cytokine production and direct effects on immune cells. This immunomodulatory capacity suggests a protective function during inflammatory conditions. nih.govaai.org
PAP has been shown to influence the production of various cytokines, key signaling molecules that orchestrate inflammatory responses. Studies have demonstrated that PAP can modulate the expression of both pro-inflammatory and anti-inflammatory cytokines. nih.govaai.org For instance, administration of PAP2 to macrophage cell lines and primary macrophages resulted in an increased expression of Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govaai.org However, no significant changes were observed in the levels of IL-12, IL-15, and IL-18. nih.govaai.org This modulation of cytokine production appears to be dose-dependent. nih.govaai.org
The mechanism behind this cytokine modulation involves the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govaai.org PAP has been found to facilitate the nuclear translocation of NF-κB and the phosphorylation of its inhibitory protein, IκBα. nih.govaai.org Chemical inhibition of the NF-κB pathway has been shown to abolish the PAP-induced cytokine production, confirming the pathway's critical role. nih.govaai.org Furthermore, research indicates that PAP released by the pancreas during pancreatitis could mediate lung inflammation by inducing hepatic TNF-α expression, which in turn increases circulating TNF-α levels. biovendor.com This highlights the systemic inflammatory effects that can be mediated by PAP.
Table 1: Cytokine Modulation by this compound (PAP)
| Cytokine | Effect of PAP Administration | Reference |
|---|---|---|
| Interleukin-1 (IL-1) | Increased expression | nih.govaai.org |
| Interleukin-6 (IL-6) | Increased expression | nih.govaai.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased expression | nih.govaai.org |
| Interleukin-10 (IL-10) | Increased expression | nih.govaai.org |
| Interleukin-12 (IL-12) | No significant change | nih.govaai.org |
| Interleukin-15 (IL-15) | No significant change | nih.govaai.org |
Beyond modulating cytokine secretion, PAP directly influences the function of immune cells, particularly macrophages. Macrophages cultured in the presence of PAP2 have been observed to aggregate and exhibit stimulated activity. nih.govaai.org This stimulatory effect on macrophage function has been noted in primary macrophages derived from various tissues, including the lung, peritoneum, and blood. nih.govaai.org Interestingly, this effect was not observed in spleen-derived macrophages, suggesting a degree of tissue-specific activity. nih.govaai.org The activity of PAP2 can be inhibited by the presence of serum, although this inhibition can be overcome with increased concentrations of PAP2. nih.govaai.org These findings underscore a novel function for PAP2 in stimulating macrophage activity, which likely contributes to modulating the inflammatory environment in conditions like pancreatitis. nih.govaai.org
This compound in Cellular Growth, Proliferation, and Anti-Apoptotic Mechanisms
PAP exhibits significant effects on cellular growth, proliferation, and the inhibition of programmed cell death (apoptosis). These functions are crucial for tissue homeostasis and repair following injury. Research has identified PAP as a mitogenic factor, meaning it can stimulate cell division, and as a protector against apoptosis. biovendor.comnih.gov
Studies have demonstrated that PAP acts as a paracrine mitogenic growth factor for the liver, promoting the proliferation of liver cells. nih.govresearchgate.net In vivo experiments have shown that a single injection of PAP protein leads to a statistically significant increase in the percentage of bromodeoxyuridine-positive nuclei and mitosis in the liver. nih.govresearchgate.net Furthermore, PAP has been shown to have anti-apoptotic effects. biovendor.comnih.gov For instance, it can protect against lethal acetaminophen-induced fulminant hepatitis, a condition characterized by massive liver cell death. nih.gov This cytoprotective effect is attributed to PAP's ability to act as an antioxidant and prevent mitochondrial damage induced by reactive oxygen species. nih.gov The anti-apoptotic function of PAP is also evident in its ability to reduce TNF-α-induced apoptosis in pancreatic acinar cells. nih.gov The anti-apoptotic effects of PAP against TNF-α are linked to the stimulation of the protein kinase A (PKA) signaling pathway and the PKA-dependent phosphorylation of the pro-apoptotic protein Bad. nih.gov
This compound in Tissue Regeneration and Repair Processes (e.g., Pancreatic Islet Regeneration, Liver Regeneration)
Building on its roles in promoting cell growth and preventing cell death, PAP is actively involved in tissue regeneration and repair, particularly in the pancreas and liver.
In the context of the pancreas, PAP is considered a member of the regenerating (Reg) protein family, which has been linked to pancreatic islet regeneration. nih.gov The Reg protein family, including PAP, exhibits anti-inflammatory, anti-apoptotic, and mitogenic properties that are beneficial for the recovery of pancreatic tissue. nih.gov While initially thought to be specific to β-cells, the targets of Reg proteins also include neural and epithelial cells in the intestine. nih.gov
The role of PAP in liver regeneration is well-documented. nih.govresearchgate.netnih.gov It has been demonstrated that PAP stimulates liver regeneration after partial hepatectomy. nih.govnih.gov Transgenic mice expressing human PAP in their liver show accelerated liver regeneration. nih.gov This acceleration is reflected in the faster accumulation and degradation of nuclear phospho-signal transducer and activator of transcription 3 (STAT3) and TNF-α levels, which are key events in the early stages of liver regeneration. nih.govresearchgate.net These findings have led to the proposal that PAP acts as a hepatic cytokine that combines mitogenic and anti-apoptotic functions, thereby acting as a growth factor to enhance liver regeneration in vivo. biovendor.comnih.gov
This compound in Innate Immunity and Anti-Bacterial Activities (e.g., Peptidoglycan Binding, Bacterial Aggregation)
PAP is an important component of the innate immune system, possessing direct anti-bacterial properties. Its mechanism of action involves recognizing and binding to components of bacterial cell walls, leading to bacterial aggregation and, in some cases, a direct bactericidal effect.
A key feature of PAP's anti-bacterial activity is its ability to bind to peptidoglycan, a major component of the cell wall of Gram-positive bacteria. portlandpress.comnih.govnih.gov This binding is not an inherent property of the full-length protein but requires proteolytic activation. portlandpress.comnih.govnih.gov Pancreatic proteases like trypsin and elastase, as well as bacterial proteases, can cleave the N-terminus of PAP. portlandpress.comnih.govnih.gov This N-terminal processing is essential for PAP to bind to peptidoglycan. nih.gov
Once bound to peptidoglycan, PAP can induce the aggregation of bacteria. portlandpress.comnih.govnih.gov Studies have shown that N-terminally processed PAP induces rapid aggregation of the Gram-positive bacterium Bacillus subtilis. nih.gov Interestingly, while some reports have suggested aggregation of Gram-negative bacteria like Escherichia coli, other studies have not observed this, indicating a potential specificity in its aggregating activity. nih.gov This ability to bind and aggregate bacteria suggests that the upregulation of PAP during acute pancreatitis may serve to prevent bacterial infection in the inflamed pancreas. portlandpress.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (PAP) |
| Regenerating islet-derived protein 3 alpha (Reg3α) |
| Interleukin-1 (IL-1) |
| Interleukin-6 (IL-6) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-10 (IL-10) |
| Interleukin-12 (IL-12) |
| Interleukin-15 (IL-15) |
| Interleukin-18 (IL-18) |
| Nuclear factor-kappa B (NF-κB) |
| IκBα |
| Protein kinase A (PKA) |
| Bad |
| Phospho-signal transducer and activator of transcription 3 (STAT3) |
| Peptidoglycan |
| Trypsin |
| Elastase |
| Acetaminophen |
Pancreatitis Associated Protein in Disease Pathogenesis: Experimental Models
Role of Pancreatitis-Associated Protein in Acute Pancreatitis Pathophysiology
Initially identified in the pancreatic juice of rats with acute pancreatitis, PAP is strongly induced during the acute phase of the disease, suggesting its role as a stress or acute-phase protein. nih.govproquest.com While almost absent in a healthy pancreas, its expression is significantly upregulated in response to pancreatic injury. nih.govnih.gov
Various animal models have been employed to study the role of PAP in acute pancreatitis, each mimicking different aspects of the human disease. nih.gov
Caerulein-Induced Pancreatitis: This model induces a mild to moderate form of acute pancreatitis through hyperstimulation of pancreatic acinar cells. nih.govphysiology.orgjove.com Unexpectedly, in a mouse model of caerulein-induced pancreatitis, pancreatic PAP-I mRNA levels were found to be constitutively high and were rapidly and dramatically downregulated shortly after the induction of pancreatitis, returning to high levels by 72 hours. nih.gov This suggests a complex regulatory mechanism of PAP expression in this particular model. nih.gov
Taurocholate-Induced Pancreatitis: Retrograde infusion of sodium taurocholate into the pancreatic duct creates a severe, necrotizing pancreatitis that closely resembles the severe form of the human disease. nih.govingentaconnect.comnih.gov In a rat model of taurocholate-induced acute pancreatitis, the administration of anti-PAP antibodies was associated with increased pancreatic inflammation, characterized by more extensive necrosis and neutrophil infiltration. nih.gov This indicates a protective role for PAP in this severe form of pancreatitis. nih.gov
Arginine-Induced Pancreatitis: High doses of L-arginine induce severe necrotizing pancreatitis, providing another model to study the disease's pathophysiology. nih.govpancreapedia.orgphysiology.org In rats with L-arginine-induced acute pancreatitis, pancreatic PAP-2 mRNA gene expression was significantly elevated. nih.gov This model has also been instrumental in studying the associated cellular stress responses, such as alterations in the actin cytoskeleton and increased heat shock protein expression. nih.gov
Interactive Data Table: this compound in Experimental Acute Pancreatitis Models
| Model | Animal | Key Findings Regarding PAP | Reference |
| Caerulein-Induced | Mouse | Pancreatic PAP-I mRNA levels are constitutively high and are rapidly downregulated after induction, returning to high levels by 72 hours. | nih.gov |
| Taurocholate-Induced | Rat | Administration of anti-PAP antibodies worsened pancreatitis, increasing necrosis and inflammation. | nih.gov |
| Arginine-Induced | Rat | Pancreatic PAP-2 mRNA expression is significantly elevated. | nih.gov |
To further define the in vivo function of PAP, researchers have utilized gene knockdown and overexpression techniques in experimental pancreatitis models.
Gene Knockdown Studies: Using antisense oligodeoxyribonucleotides to inhibit PAP expression in a rat model of taurocholate-induced acute pancreatitis resulted in a significant worsening of the disease. nih.gov The inhibition of PAP expression led to increased serum amylase activity, pancreatic edema, and leukocyte infiltration. nih.gov Similarly, siRNA-mediated gene knockdown of PAP isoforms in a rat model of acute pancreatitis also appeared to worsen disease severity. nih.gov These findings provide strong evidence for a protective role of PAP in acute pancreatitis. nih.govnih.gov
Overexpression Studies: While specific overexpression studies in the context of acute pancreatitis models are less documented in the provided sources, the induction of PAP expression prior to triggering necrotizing pancreatitis has been shown to significantly improve animal survival. nih.gov This suggests that higher levels of PAP at the onset of pancreatitis are beneficial.
Interactive Data Table: Gene Manipulation Studies of this compound in Pancreatitis
| Genetic Manipulation | Method | Experimental Model | Key Findings | Reference |
| Knockdown | Antisense Oligonucleotides | Taurocholate-induced acute pancreatitis (rat) | Reduced PAP expression by ~55%; worsened pancreatitis severity (increased amylase, edema, inflammation). | nih.gov |
| Knockdown | siRNA | Taurocholate-induced acute pancreatitis (rat) | Reduced PAP-I and PAP-III expression; worsened pancreatitis severity. | nih.gov |
Severe acute pancreatitis is often complicated by systemic inflammatory response syndrome (SIRS) and multiple organ dysfunction, with acute lung injury (ALI) being a major cause of mortality. nih.govwjgnet.comfrontiersin.org Experimental models have been crucial in investigating the role of PAP in this systemic complication.
Studies in isolated, buffer-perfused rabbit lungs demonstrated that PAP protects the lung from leukocyte-induced injury. nih.gov Pretreatment with PAP prevented vasoconstriction and edema formation induced by the leukocyte activator fMLP. nih.gov This suggests that PAP released during pancreatitis may have a protective effect on the pulmonary vasculature. nih.gov Conversely, some evidence suggests that PAP released by the pancreas during pancreatitis could mediate lung inflammation through the induction of hepatic TNF-alpha expression, leading to an increase in circulating TNF-alpha. biovendor.com This highlights the complex and potentially dual role of PAP in the systemic inflammatory response.
This compound in Chronic Pancreatitis Research (e.g., Models of Fibrosis Development)
Chronic pancreatitis is characterized by progressive inflammation, leading to irreversible morphological changes, including pancreatic fibrosis and acinar cell atrophy. nih.gov In human chronic pancreatitis, PAP has been found to be overexpressed in 19% of cases, located in benign proliferating ductules and acinar cells. biovendor.comnih.gov
Experimental models of chronic pancreatitis, such as those induced by repeated cerulein injections, have been developed to study the progression to fibrosis. pancreapedia.org While the direct role of PAP in these specific fibrosis models is not extensively detailed in the provided search results, its expression in areas of chronic inflammation and cellular proliferation suggests a potential involvement in the tissue remodeling processes characteristic of chronic pancreatitis. biovendor.comnih.gov
This compound Involvement in Pancreatic and Extrapancreatic Neoplasia Research (e.g., Pancreatic Ductal Adenocarcinoma, Hepatocellular Carcinoma Models)
PAP has been implicated in the pathogenesis of several cancers, most notably pancreatic and liver cancers.
Pancreatic Ductal Adenocarcinoma (PDAC): PAP is significantly overexpressed in a high percentage of PDAC cases (approximately 79%). biovendor.comnih.gov This overexpression is found in malignant ductular structures and is associated with tumor aggressiveness, including nodal involvement, distant metastasis, and shorter survival. nih.govnih.gov This suggests that PAP could be a marker of tumor progression in PDAC. nih.gov The primary source of PAP release in pancreatic cancer appears to be the acinar cells adjacent to the invasive adenocarcinoma. nih.gov
Hepatocellular Carcinoma (HCC): PAP, also known as Hepatocarcinoma-Intestine-Pancreas (HIP) protein, is overexpressed in hepatocellular carcinoma. mdpi.comjohnshopkins.edu In the normal liver, PAP is undetectable in mature hepatocytes but is found in some ductular cells, which are considered potential hepatic progenitor cells. biovendor.com This suggests that PAP may act as a growth factor, promoting liver regeneration through its mitogenic and anti-apoptotic functions. biovendor.com While serum PAP levels are increased in patients with HCC, its diagnostic utility compared to alpha-fetoprotein (AFP) is still under investigation. nih.gov
Advanced Research Methodologies for Pancreatitis Associated Protein Studies
In Vitro Experimental Models for Pancreatitis-Associated Protein Research
In vitro models provide a controlled environment to dissect the cellular and molecular functions of PAP. Primary cell cultures, directly isolated from pancreatic tissue, offer a physiologically relevant system to study PAP expression and secretion in response to specific stimuli. However, their limited lifespan and variability can pose challenges. To overcome these limitations, researchers have developed immortalized cell lines.
A notable example is the IMPAN cell line , derived from the pancreas of an H-2Kb-tsA58 transgenic mouse. nih.gov These cells exhibit characteristics of pancreatic acinar cells and constitutively express PAP, making them a valuable tool for studying the protein's role in cell differentiation and transformation. nih.gov Another widely used model is the rat pancreatic acinar cell line AR42J . These cells can be stimulated with agents like cerulein to mimic pancreatitis in vitro, leading to the induction of PAP expression. thermofisher.com This model has been crucial in studying the signaling pathways that regulate PAP synthesis and secretion.
| In Vitro Model | Description | Key Research Applications for PAP |
| Primary Pancreatic Acinar Cells | Cells directly isolated from pancreatic tissue. | Studying stimulus-secretion coupling and initial PAP response. |
| IMPAN Cell Line | Immortalized pancreatic cell line from H-2Kb-tsA58 transgenic mouse. | Investigating constitutive PAP expression and its role in acinar cell biology. nih.gov |
| AR42J Cell Line | Rat pancreatic acinar cell line. | Modeling pancreatitis in vitro to study induced PAP expression and its regulation. thermofisher.com |
Genetically Engineered Animal Models for this compound Research
To understand the physiological and pathological roles of PAP in a whole-organism context, researchers have turned to genetically engineered animal models. These models allow for the direct investigation of the consequences of PAP gene manipulation on the development and severity of pancreatitis.
Transgenic mice that overexpress PAP have been developed to study the effects of elevated PAP levels. researchgate.netyoutube.comyoutube.comyoutube.com Conversely, knockout mice , specifically PAP/HIP knockout (PAP/HIP−/−) mice , have been generated to explore the function of PAP by observing the phenotype in its absence. nih.gov Studies using these knockout mice in a caerulein-induced pancreatitis model have revealed that the absence of PAP/HIP leads to altered sensitivity of pancreatic cells to necrosis, suggesting anti-apoptotic and anti-inflammatory functions for the protein in vivo. nih.gov
Another powerful technique is the use of antisense oligonucleotides (ASOs) . ASOs are short, synthetic nucleic acid sequences that can bind to specific messenger RNA (mRNA) molecules and inhibit protein translation. nih.govnih.govoup.commdpi.comthrasherresearch.org In rat models of acute pancreatitis, the administration of ASOs targeting PAP isoforms has been shown to reduce PAP expression. nih.govjohnshopkins.edu This targeted inhibition of PAP was found to exacerbate the severity of pancreatitis, providing strong in vivo evidence for a protective role of PAP. nih.govjohnshopkins.edu
| Animal Model Approach | Description | Key Research Findings for PAP |
| Transgenic Mice | Mice genetically engineered to overexpress a specific gene (e.g., PAP). | Allows for the study of the consequences of elevated PAP levels on pancreatic health and disease. researchgate.netyoutube.comyoutube.comyoutube.com |
| Knockout Mice (PAP/HIP−/−) | Mice in which the gene for PAP/HIP has been inactivated. | Demonstrated the anti-apoptotic and anti-inflammatory roles of PAP in caerulein-induced pancreatitis. nih.gov |
| Antisense Oligonucleotides (ASOs) | Short nucleic acid sequences that block the translation of a specific mRNA. | Inhibition of PAP expression in rats worsened pancreatitis, indicating a protective function. nih.govjohnshopkins.edu |
Proteomic and Genomic Technologies in this compound Characterization
The fields of proteomics and genomics have provided powerful tools to characterize PAP at the protein and gene level, respectively. These technologies have been essential for understanding its expression, regulation, and molecular interactions.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Northern blotting are fundamental techniques used to quantify PAP mRNA levels. jci.orgnih.govresearchgate.net These methods have been instrumental in demonstrating the dramatic upregulation of PAP gene expression during acute pancreatitis, while it remains barely detectable in a healthy pancreas. nih.govnih.gov
Mass spectrometry (MS) has become a cornerstone of proteomic analysis, enabling the identification and quantification of proteins in complex biological samples. researchgate.netresearchgate.netnih.govfrontiersin.orgoup.commdpi.com MS-based approaches have been used to identify PAP in pancreatic juice and to analyze its post-translational modifications. researchgate.netnih.gov Shotgun proteomics using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to identify novel biomarkers in the plasma of patients with acute pancreatitis, including PAP. frontiersin.org
More recently, RNA sequencing (RNA-seq) has emerged as a powerful tool for comprehensive transcriptome analysis. wjgnet.comnih.govkarger.comfrontiersin.orgyoutube.com RNA-seq studies in experimental models of pancreatitis have provided a global view of gene expression changes, further confirming the significant induction of PAP and identifying co-regulated genes and pathways. wjgnet.comnih.govkarger.com
| Technology | Application in PAP Research | Key Insights |
| RT-PCR | Quantification of PAP mRNA. | Confirmed the significant upregulation of PAP gene expression in pancreatitis. jci.org |
| Northern Blotting | Detection and size analysis of PAP mRNA. | Showed a transcript in the jejunum with the same mobility as pancreatic PAP mRNA. nih.gov |
| Mass Spectrometry (MS) | Identification and quantification of PAP protein. | Enabled the analysis of PAP in biological fluids and its characterization. researchgate.netnih.govfrontiersin.org |
| RNA-seq | Comprehensive analysis of the transcriptome. | Provided a global view of gene expression in pancreatitis, highlighting PAP's induction and associated pathways. wjgnet.comnih.govkarger.com |
Advanced Imaging and Biochemical Assays for this compound Analysis and Dynamics
Visualizing the localization of PAP within tissues and quantifying its levels in biological fluids are crucial for understanding its function and potential as a biomarker.
Immunolocalization techniques, such as immunohistochemistry and immunofluorescence, utilize specific antibodies to detect the presence and subcellular location of PAP. jci.org These methods have shown that in acute pancreatitis, PAP is localized to the apical regions of acinar cells. jci.org Furthermore, constitutive expression of PAP has been observed in Paneth cells and some goblet cells at the bottom of the crypts in the human jejunum. nih.gov
Biochemical assays , particularly immunoassays like the enzyme-linked immunosorbent assay (ELISA), have been developed to quantify PAP concentrations in serum and other bodily fluids. jci.org These assays are essential for clinical studies investigating the correlation between PAP levels and the severity of pancreatitis. Additionally, specific activity assays have been developed to measure the enzymatic functions of related proteins, which can be adapted for PAP research to explore its potential catalytic activities. nih.govnih.gov
| Technique | Purpose in PAP Research | Key Findings |
| Immunolocalization | To determine the tissue and cellular location of PAP. | PAP is found in the apical regions of pancreatic acinar cells during pancreatitis and is constitutively expressed in intestinal Paneth cells. jci.orgnih.gov |
| Immunoassays (e.g., ELISA) | To quantify PAP levels in biological fluids like serum. | Elevated serum PAP levels are observed in patients with acute pancreatitis. jci.org |
Future Directions and Emerging Research Avenues for Pancreatitis Associated Protein
Pancreatitis-Associated Protein as a Research Target for Novel Biomarker Discovery and Validation in Experimental Settings
The this compound (PAP), also known as Regenerating Islet-Derived Protein 3 Alpha (REG3A), is a significant focus of research for developing and validating new biomarkers in various experimental models. nih.govmdpi.com While initially identified in acute pancreatitis, its potential as a biomarker extends to a range of inflammatory conditions and cancers. nih.govbiovendor.com
In experimental models of acute pancreatitis, serum PAP levels show a strong correlation with the severity of the disease, making it a candidate for early diagnosis and for differentiating between mild and severe forms of the condition. nih.govnih.gov However, its sensitivity for diagnosis upon initial presentation in an emergency setting is limited. nih.govproquest.com
Beyond pancreatitis, research in experimental models of inflammatory bowel disease (IBD) has shown increased PAP expression in the inflamed intestinal mucosa, suggesting it could serve as a marker for disease activity. biovendor.com In the context of cancer, PAP is overexpressed in experimental models of pancreatic ductal adenocarcinoma (PDAC) and is being investigated as a prognostic marker. biovendor.comresearchgate.net Studies also suggest its potential as a biomarker for colorectal cancer. frontiersin.org In animal models of primary liver cancer, PAP is activated and may act as a growth factor promoting liver regeneration. biovendor.com
The role of PAP as an acute-phase protein has led to its investigation in systemic inflammatory and infectious diseases. nih.gov In experimental sepsis models, an increase in circulating PAP levels corresponds to the severity of the inflammation. Furthermore, its antibacterial properties make it a subject of research for monitoring host responses to bacterial infections. nih.gov
| Disease Model | Key Findings | Reference |
|---|---|---|
| Acute Pancreatitis | Serum PAP levels correlate with disease severity. | nih.govnih.gov |
| Inflammatory Bowel Disease | Elevated PAP expression in inflamed intestinal mucosa. | biovendor.com |
| Pancreatic Ductal Adenocarcinoma | Overexpression of PAP is a potential prognostic marker. | biovendor.comresearchgate.net |
| Colorectal Cancer | Investigated as a potential biomarker for early detection. | frontiersin.org |
| Primary Liver Cancer | Activated and acts as a growth factor. | biovendor.com |
| Sepsis | Circulating PAP levels correlate with inflammatory severity. | |
| Bacterial Infections | Potential biomarker for monitoring host response. | nih.gov |
Preclinical Exploration of this compound as a Therapeutic Modality or Target in Experimental Models
The diverse functions of this compound (PAP) have spurred preclinical research into its potential as both a therapeutic agent and a target in various experimental disease models. biovendor.comnih.gov Its involvement in tissue regeneration, cell proliferation, and anti-inflammatory processes is central to these investigations. nih.govontosight.ai
As a therapeutic agent, PAP's regenerative capabilities are a primary focus. In rat models of acute pancreatitis, inhibiting PAP expression has been shown to worsen the severity of the disease, suggesting a protective role. nih.gov Conversely, administration of PAP has been explored for its therapeutic benefits. In experimental models of liver injury, PAP has demonstrated the ability to protect hepatocytes and promote liver regeneration, acting as a mitogenic and anti-apoptotic factor. biovendor.com
In contrast, the overexpression of PAP in certain cancers has made it a potential therapeutic target. researchgate.netnih.gov In preclinical models of pancreatic cancer, PAP has been shown to enhance the migratory and invasive abilities of cancer cells. researchgate.netnih.gov Targeting PAP or its signaling pathways, such as the JAK/STAT pathway, is being explored to limit tumor cell aggressiveness and perineural invasion. nih.govnih.gov Studies in animal models of alcoholic pancreatitis have also identified protein kinase D (PKD) as a potential therapeutic target, as its inhibition improved the severity of the condition. nih.gov
| Therapeutic Approach | Disease Model | Outcome | Reference |
|---|---|---|---|
| Inhibition of PAP expression | Acute Pancreatitis (rat model) | Worsened disease severity, indicating a protective role for PAP. | nih.gov |
| PAP as a therapeutic agent | Liver Injury | Protected hepatocytes and promoted liver regeneration. | biovendor.com |
| Targeting PAP/REG3A | Pancreatic Cancer | Inhibiting PAP may limit tumor cell aggressiveness and invasion. | researchgate.netnih.govnih.gov |
| Inhibition of Protein Kinase D (PKD) | Alcoholic Pancreatitis (animal models) | Improved the severity of pancreatitis. | nih.gov |
Unexplored Biological Roles and Molecular Mechanisms of this compound
While significant strides have been made in understanding the functions of this compound (PAP), particularly in pancreatitis and cancer, many of its biological roles and the intricate molecular mechanisms governing them remain to be fully elucidated. nih.govproquest.com
Current research indicates that PAP's functions are mediated through various signaling pathways. In macrophages, PAP2 has been shown to stimulate the production of inflammatory cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-alpha) through the NF-κB pathway. nih.gov In pancreatic cancer, PAP/REG3A has been found to promote perineural invasion by activating the JAK/STAT signaling pathway in cancer cells. nih.gov The activation of pancreatic stellate cells, key players in pancreatic fibrosis, is regulated by multiple signaling pathways, including those involving Transforming Growth Factor-beta (TGF-β)/SMAD and Mitogen-Activated Protein Kinases (MAPKs). nih.gov
The bactericidal properties of PAP suggest a role in modulating the gut microbiome and contributing to host defense. nih.gov However, the precise interactions between PAP and the gut microbiota in both healthy and diseased states are still an area of active investigation.
Furthermore, the full extent of PAP's involvement in other physiological and pathological processes is not yet known. For instance, its potential roles in neurological processes or in other organ systems beyond the gastrointestinal tract are emerging areas of research. nih.gov A deeper understanding of the fundamental molecular mechanisms of pancreatitis, including the roles of various signaling molecules and receptors, will be critical for uncovering these unexplored functions of PAP. nih.govfrontiersin.orgresearchgate.net
| Research Area | Key Questions | Reference |
|---|---|---|
| Novel Signaling Pathways | What are the alternative signaling pathways for PAP and their downstream effects? | nih.gov |
| Microbiome and Host Defense | How does PAP influence the gut microbiome composition and function in health and disease? | nih.gov |
| Neurological Processes | What is the role of PAP in the nervous system, including neuroinflammation and neuronal regeneration? | nih.gov |
| Regulation of Expression | What are the complete regulatory networks that control PAP expression in different tissues and diseases? | wikipedia.org |
Challenges and Opportunities in Translational this compound Research
Translating the wealth of preclinical findings on this compound (PAP) into clinically viable applications presents both considerable challenges and significant opportunities. The successful transition from laboratory research to patient care will necessitate addressing several key hurdles.
One of the primary challenges is the multifaceted nature of PAP. It can exhibit both pro-inflammatory and anti-inflammatory properties, and its effects can be context-dependent. nih.govontosight.ai For instance, while it may have a protective role in acute pancreatitis, its overexpression is linked to tumor progression in pancreatic cancer. biovendor.comnih.gov This dual functionality complicates the development of therapies that can selectively target its detrimental effects without compromising its beneficial ones.
Another challenge lies in the development of effective and specific therapeutic agents. While targeting PAP and its signaling pathways shows promise, designing molecules that can precisely modulate its activity in a clinical setting remains a significant undertaking. researchgate.netnih.gov Furthermore, the lack of specific treatments for acute pancreatitis underscores the need for continued research to identify and validate novel therapeutic targets like PAP. nih.govoup.com
Despite these challenges, there are numerous opportunities in translational PAP research. The development of PAP as a biomarker for various diseases, including pancreatic cancer and inflammatory conditions, holds great potential for improving early diagnosis and prognosis. nih.govnews-medical.net Combining PAP with other biomarkers could lead to more accurate and reliable diagnostic panels.
Moreover, a deeper understanding of the molecular mechanisms underlying PAP's function could pave the way for the development of targeted therapies. For example, elucidating the specific signaling cascades activated by PAP in different cell types could enable the design of inhibitors that block its pro-tumorigenic effects while preserving its regenerative properties. The use of advanced research models and techniques will be instrumental in achieving these goals. nih.gov
| Aspect | Challenges | Opportunities |
|---|---|---|
| Biomarker Development | Lack of absolute specificity for a single disease. | Integration into multi-marker panels for enhanced diagnostic accuracy. news-medical.net |
| Therapeutic Development | Dual pro- and anti-inflammatory roles, and context-dependent functions. nih.govontosight.ai | Development of highly specific inhibitors or modulators targeting pathogenic activities. researchgate.netnih.gov |
| Preclinical Models | Need for models that more accurately reflect the complexity of human diseases. nih.gov | Advancements in animal models to better study disease mechanisms and test therapies. nih.gov |
| Clinical Translation | Incomplete understanding of regulatory mechanisms and downstream effects. | Potential for personalized medicine by using PAP to stratify patients for targeted therapies. |
Q & A
Q. What are the primary biological functions of PAP, and how are they investigated experimentally?
PAP is a stress-responsive protein with roles in bacterial proliferation control and inflammation mitigation. Its lectin-like domain enables carbohydrate binding, suggesting antimicrobial activity . Methodologies include:
- In vitro bacterial assays : Testing PAP's bacteriostatic effects using recombinant PAP (e.g., REG3G) in co-culture with pathogens .
- Animal models : Inducing acute pancreatitis in rodents to observe PAP upregulation via mRNA quantification (Northern blotting) and immunohistochemistry .
- Knockdown studies : Silencing PAP expression to assess worsened inflammation in pancreatitis models .
Q. How is PAP expression detected in pancreatic tissues, and what methodological considerations are crucial?
- mRNA analysis : Cloning PAP transcripts from pancreatic cDNA libraries during acute pancreatitis .
- Protein detection : Western blotting with anti-PAP antibodies (e.g., targeting conserved C-type lectin domains) and ELISA for serum quantification .
- Tissue localization : Immunohistochemistry to confirm apical expression in acinar cells . Key considerations: Cross-reactivity of antibodies must be validated using knockout controls, and sample timing is critical due to PAP's transient expression post-injury .
Q. What evidence supports PAP as a biomarker for pancreatitis severity?
Multicenter clinical studies demonstrate that serum PAP levels correlate with:
- Disease progression : Higher PAP in acute vs. chronic pancreatitis .
- Outcome prediction : Elevated PAP predicts complications like necrosis (ROC AUC >0.85) . Methodology: Longitudinal sampling and multivariate regression to adjust for confounders (e.g., renal clearance) .
Advanced Research Questions
Q. What experimental models are optimal for studying PAP's role in pancreatitis, and how do genetic knockouts influence disease outcomes?
- Rodent models : Cerulein-induced pancreatitis in PAP/HIP knockout mice shows exacerbated inflammation and delayed recovery, confirming PAP's protective role .
- Transgenic overexpression : Pancreas-specific PAP overexpression reduces histologic damage and cytokine levels (e.g., IL-6, TNF-α) . Design considerations: Use littermate controls and standardized scoring systems (e.g., Schmidt criteria) to quantify pancreatitis severity .
Q. How do contradictory findings about PAP's role in cancer (e.g., hepatocellular carcinoma) inform mechanistic studies?
PAP is upregulated in low-stage hepatocellular carcinoma (HCC) but downregulated in aggressive tumors, suggesting context-dependent roles . Strategies to reconcile contradictions:
Q. What molecular mechanisms underlie PAP's anti-inflammatory effects in pancreatitis?
Proposed mechanisms include:
- Immune modulation : PAP binds to monocytes, reducing pro-inflammatory cytokine secretion (e.g., IL-1β) via NF-κB inhibition .
- Autophagy regulation : PAP upregulates LC3-II, enhancing autophagic clearance of damaged organelles . Methodology: Co-immunoprecipitation and phosphoproteomics to identify PAP-interacting proteins .
Q. How can mass spectrometry-based proteomics improve PAP quantification in complex biological samples?
- Targeted MS : Parallel reaction monitoring (PRM) with isotopically labeled peptides enhances specificity in serum/plasma .
- Data analysis : Use tools like MaxQuant or TANDEM to resolve PAP isoforms (e.g., PAP-I vs. PAP-III) . Challenges: Low PAP abundance requires immunodepletion of high-abundance proteins (e.g., albumin) prior to analysis .
Methodological and Data Analysis Focus
Q. What statistical approaches validate PAP's utility as a prognostic biomarker?
- Multivariate Cox models : Adjust for age, comorbidities, and baseline lipase levels .
- Machine learning : Train classifiers (e.g., random forests) on multi-omics datasets integrating PAP with clinical variables .
Q. How can researchers address heterogeneity in PAP expression across pancreatitis subtypes?
Q. What are the limitations of current PAP detection assays, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
